![molecular formula C27H22ClN5O2 B12044734 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(4-クロロベンジル)オキシ]フェニル}-N’-[(E)-(2-メチル-1H-インドール-3-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピラゾール環、インドール部分、クロロベンジル基を含む独特の構造によって特徴付けられています。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性に貢献しています。
製法
合成経路と反応条件
3-{3-[(4-クロロベンジル)オキシ]フェニル}-N’-[(E)-(2-メチル-1H-インドール-3-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、複数の工程を伴います。一般的なアプローチの1つは、4-クロロベンジルクロリドや2-メチル-1H-インドール-3-カルバルデヒドなどの中間体の調製から始まります。これらの中間体は、適切な試薬との縮合反応に付されて、最終生成物が生成されます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために反応条件の最適化が含まれる場合があります。これには、温度、溶媒の選択、反応時間などのパラメータの制御が含まれます。触媒や再結晶またはクロマトグラフィーなどの精製技術を使用することで、合成プロセスの効率を高めることもできます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzyl chloride and 2-methyl-1H-indole-3-carbaldehyde. These intermediates are then subjected to condensation reactions with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
反応の種類
3-{3-[(4-クロロベンジル)オキシ]フェニル}-N’-[(E)-(2-メチル-1H-インドール-3-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、クロロベンジル基で起こり、塩素原子が他の求核剤で置き換わります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 極性溶媒中の水酸化ナトリウムまたは他の強塩基。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性を持つ生物活性化合物としての可能性について調査されています。
医学: がんや細菌感染症などの病気の治療における潜在的な治療効果について研究されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
3-{3-[(4-クロロベンジル)オキシ]フェニル}-N’-[(E)-(2-メチル-1H-インドール-3-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を阻害し、様々な生物学的効果をもたらす可能性があります。例えば、細胞シグナル伝達経路を妨害したり、アポトーシス(プログラムされた細胞死)を誘発したりすることで、がん細胞の増殖を阻害する可能性があります。
類似化合物との比較
類似化合物
- 3-{4-[(2-クロロベンジル)オキシ]フェニル}-N’-[(E)-(2-メチル-1H-インドール-3-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-{4-[(4-クロロベンジル)オキシ]フェニル}-N’-[(E)-1H-インドール-3-イルメチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-{4-[(2-クロロベンジル)オキシ]フェニル}-N’-[(E)-(3,5-ジメチル-1-フェニル-1H-ピラゾール-4-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
独自性
3-{3-[(4-クロロベンジル)オキシ]フェニル}-N’-[(E)-(2-メチル-1H-インドール-3-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの独自性は、独特の化学的および生物学的特性を与える官能基の特定の組み合わせにあります
特性
分子式 |
C27H22ClN5O2 |
|---|---|
分子量 |
483.9 g/mol |
IUPAC名 |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-23(22-7-2-3-8-24(22)30-17)15-29-33-27(34)26-14-25(31-32-26)19-5-4-6-21(13-19)35-16-18-9-11-20(28)12-10-18/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+ |
InChIキー |
AKBWHWQHKYQWAT-WKULSOCRSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


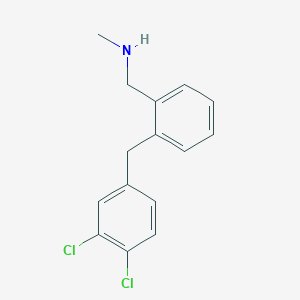
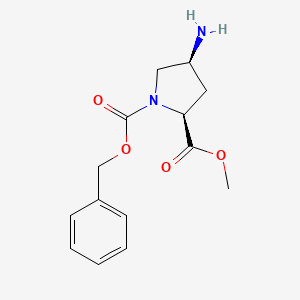
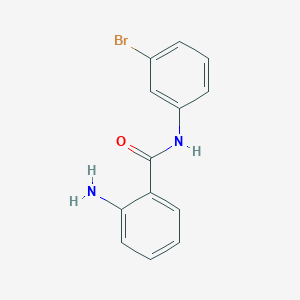
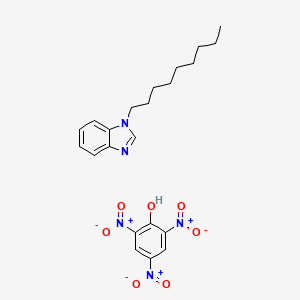

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)

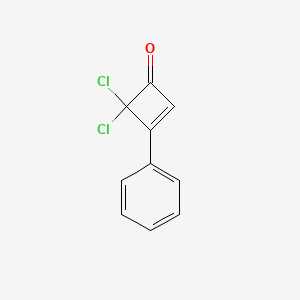
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044718.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12044722.png)
![3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044726.png)
![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)
